

historical synthesis methods of 4-Methyl-5imidazolemethanol hydrochloride

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An In-depth Technical Guide to the Historical Synthesis Methods of **4-Methyl-5-imidazolemethanol Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for **4-methyl-5-imidazolemethanol hydrochloride**, a key intermediate in the pharmaceutical industry. The document details various synthetic routes, presenting quantitative data in a structured format, and offers detailed experimental protocols for key methodologies. Visual diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

4-Methyl-5-imidazolemethanol hydrochloride, also known as 4-hydroxymethyl-5-methylimidazole hydrochloride, is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the H2-antagonist cimetidine.[1][2] Its synthesis has been a subject of considerable research, leading to the development of several distinct methods over the years. This guide explores the evolution of these synthetic strategies, from early low-yield procedures to more efficient industrial-scale processes.

Key Synthetic Routes



The historical synthesis of **4-methyl-5-imidazolemethanol hydrochloride** can be broadly categorized into four main approaches, each with its own set of advantages and challenges. These routes are:

- Hydroxymethylation of 4-Methylimidazole: Direct introduction of a hydroxymethyl group onto the 4-methylimidazole ring using formaldehyde.
- Reduction of Imidazole-5-Carboxylic Acid Esters: Conversion of an ester functional group at the 5-position to a hydroxymethyl group.
- Hydrolysis of 4-Methyl-5-chloromethylimidazole: A two-step process involving chloromethylation followed by hydrolysis.
- Hydrolysis of Bis-(imidazolylmethyl)-ether: Conversion of an ether byproduct back to the desired alcohol.

The following sections provide a detailed examination of each of these synthetic pathways.

Data Presentation: Comparison of Synthesis Methods

The table below summarizes the quantitative data for the different historical synthesis methods of **4-methyl-5-imidazolemethanol hydrochloride**, allowing for a clear comparison of their efficiencies and reaction conditions.



Synthetic Route	Starting Material(s)	Key Reagents	Reaction Conditions	Yield (%)	Reference
Hydroxymeth ylation (Windaus, 1909)	4- Methylimidaz ole, Formaldehyd e solution	None	120°C, 8 hours (in a sealed tube)	Low (reported as "small amounts")	[3]
Hydroxymeth ylation (Erlenmeyer et al., 1948)	4- Methylimidaz ole, Formaldehyd e solution	None	120°C, 4-6 hours	11%	[3]
Hydroxymeth ylation (Alkaline)	4- Methylimidaz ole, Formaldehyd e	NaOH	pH 12-13, 30- 40°C, ~50 hours	68-84.7%	[3][4]
Reduction of Ester	Ethyl 4- methylimidaz ole-5- carboxylate	Lithium aluminum hydride (LiAlH4), HCl	0°C to room temp, 24 hours (for reduction)	~60%	[5]
Hydrolysis of Chloro- derivative	4-Methyl-5- chloromethyli midazole HCl	Water	50-60°C, 4.5 hours	73%	[6]
Hydrolysis of Bis-ether	bis-(5-methyl- 4- imidazolyl)me thyl ether	Water, HCI	100-130°С, рН 2.5-3	Not specified	[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical synthesis of **4-methyl-5-imidazolemethanol hydrochloride**.



Synthesis via Hydroxymethylation of 4-Methylimidazole (Alkaline Conditions)

This method represents a significant improvement over the early high-temperature approaches, offering much higher yields under milder conditions.

Experimental Protocol:

- Melt 164.2 g (2.0 mol) of 4-methylimidazole and add 36 g of water with stirring under a nitrogen atmosphere until a solution is obtained.[4]
- Add 166.4 g of a 36.1% aqueous formaldehyde solution (2.0 mol) dropwise while maintaining the temperature below 30°C with cooling.[4]
- Adjust the reaction mixture to a pH of 12.4 by adding a 40% aqueous sodium hydroxide solution.[4]
- Stir the mixture at 30°C for 24 hours, maintaining the pH between 12.2 and 12.4 by the periodic addition of sodium hydroxide solution.[4]
- After the reaction is complete, neutralize the solution with concentrated hydrochloric acid.[3]
- Evaporate the solution to dryness in vacuo.[3]
- Add isopropanol to the residue and remove water by azeotropic distillation.
- Filter the hot solution to remove the precipitated sodium chloride.[3]
- Cool the filtrate and introduce 74 g of gaseous hydrogen chloride at a temperature not exceeding 40°C.[3]
- The hydrochloride salt crystallizes out. Further concentrate the mother liquor and add acetone to achieve complete crystallization.[3]
- Collect the product by filtration. Yield: 238 g (80% of theory).[3]



Synthesis via Reduction of Ethyl 4-methylimidazole-5-carboxylate

This method utilizes a powerful reducing agent to convert the ester group to a hydroxymethyl group.

Experimental Protocol:

- Prepare a suspension of 5.4 g (142 mmol) of lithium aluminum hydride in 200 mL of THF at 0°C.[7]
- Add a slurry of 15.4 g (100 mmol) of ethyl 4-methylimidazole-5-carboxylate in 100 mL of THF in portions to the LiAlH₄ suspension.[7]
- Stir the resulting solution for 24 hours at room temperature.[7]
- Carefully add concentrated HCl to quench the reaction.[7]
- Evaporate the organic solvent.[7]
- Add absolute ethanol to the residue, heat the mixture to boiling, and filter it hot through Celite.[7]
- Evaporate the filtrate to afford the crude product. The free base can then be converted to the hydrochloride salt by treatment with HCl in a suitable solvent.[5][7]

Synthesis via Hydrolysis of 4-Methyl-5chloromethylimidazole Hydrochloride

This two-step approach first introduces a chloromethyl group, which is subsequently hydrolyzed to the desired alcohol.

Experimental Protocol:

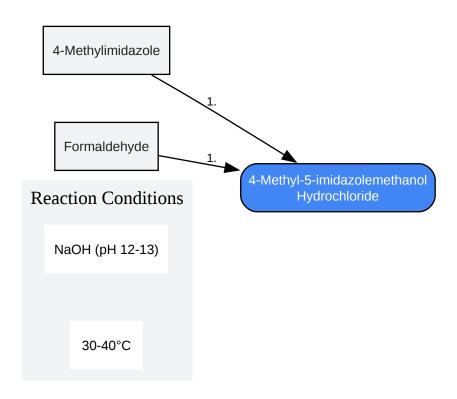
- Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of water.
 [6][8]
- Stir the mixture for 4.5 hours at a temperature of 50°-60° C.[6][8]



- After the reaction, substantially distill off the water under reduced pressure.
- The resulting crystal slurry is then recrystallized from ethanol, with cooling in ice, to yield 43.4 parts (73%) of 4-methyl-5-hydroxymethyl-imidazole hydrochloride.[6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.



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Caption: Synthesis via alkaline hydroxymethylation.



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Caption: Synthesis via reduction of an ester.



4-Methyl-5-chloromethylimidazole
HzO, 50-60°C
Hydrochloride

4-Methyl-5-imidazolemethanol
Hydrochloride

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Caption: Synthesis via hydrolysis of the chloro-derivative.

Conclusion

The synthesis of **4-methyl-5-imidazolemethanol hydrochloride** has evolved significantly from its initial discovery. Early methods were characterized by harsh conditions and low yields. Subsequent research, driven by the compound's importance as a pharmaceutical intermediate, led to the development of more efficient and scalable processes. The alkaline hydroxymethylation of 4-methylimidazole and the reduction of the corresponding carboxylic acid ester have emerged as viable industrial routes. This guide provides researchers and drug development professionals with a comprehensive historical and practical understanding of the synthesis of this important molecule, offering a foundation for further process optimization and development.

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